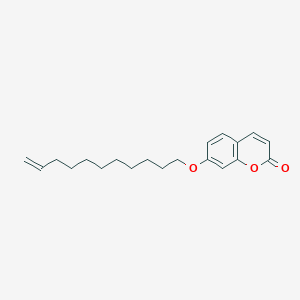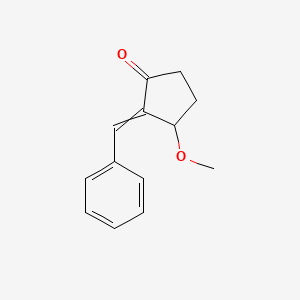![molecular formula C9F5NO B14215299 [(Pentafluorophenyl)imino]propadien-1-one CAS No. 825634-90-0](/img/structure/B14215299.png)
[(Pentafluorophenyl)imino]propadien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Pentafluorophenyl)imino]propadien-1-one is a chemical compound characterized by the presence of a pentafluorophenyl group attached to an imino group, which is further connected to a propadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Pentafluorophenyl)imino]propadien-1-one typically involves the reaction of pentafluoroaniline with propadienone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of propadienone . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques such as distillation under reduced pressure can further improve the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(Pentafluorophenyl)imino]propadien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced imino derivatives.
Substitution: Formation of substituted pentafluorophenyl derivatives.
Scientific Research Applications
[(Pentafluorophenyl)imino]propadien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [(Pentafluorophenyl)imino]propadien-1-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the pentafluorophenyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-(Pentafluorophenyl)imino-2H-indol-2-one: Similar in structure but contains an indole moiety instead of a propadienone.
1,5-Dihydroxy-1,5-bis(pentafluorophenyl)-1,4-pentadien-3-one: Contains a pentadienone moiety and two pentafluorophenyl groups.
Uniqueness
[(Pentafluorophenyl)imino]propadien-1-one is unique due to its combination of a pentafluorophenyl group with an imino-propadienone structure.
Properties
CAS No. |
825634-90-0 |
|---|---|
Molecular Formula |
C9F5NO |
Molecular Weight |
233.09 g/mol |
InChI |
InChI=1S/C9F5NO/c10-4-5(11)7(13)9(8(14)6(4)12)15-2-1-3-16 |
InChI Key |
HACIFOCEBLKPFO-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=NC1=C(C(=C(C(=C1F)F)F)F)F)=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


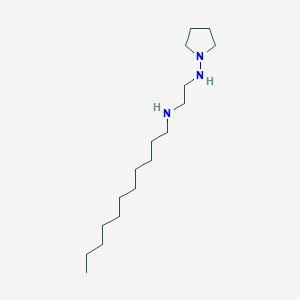
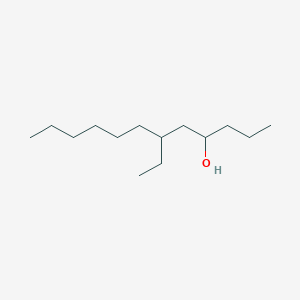
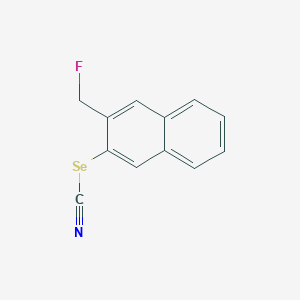

![Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro-](/img/structure/B14215238.png)
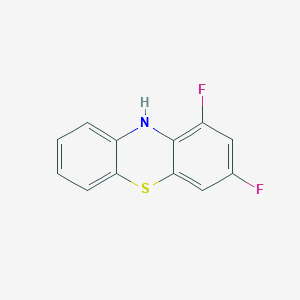
![[2-Ethoxy-2-(methylselanyl)ethenyl]benzene](/img/structure/B14215253.png)
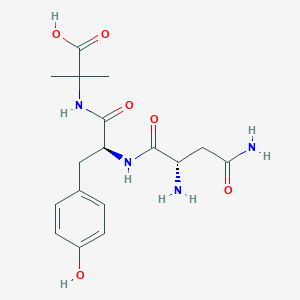
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]-](/img/structure/B14215261.png)
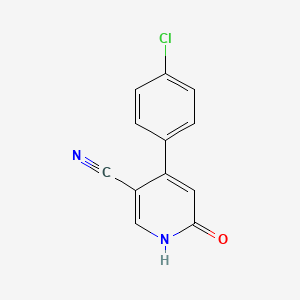
![Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate](/img/structure/B14215291.png)

